molecular formula C9H5Cl2N3 B1321572 3,6-Dichloro-4-(pyridin-4-YL)pyridazine CAS No. 202931-70-2

3,6-Dichloro-4-(pyridin-4-YL)pyridazine

Cat. No.: B1321572
CAS No.: 202931-70-2
M. Wt: 226.06 g/mol
InChI Key: OHEFKPDASJTVDT-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-(pyridin-4-yl)pyridazine (CAS 202931-70-2) is a high-value heterocyclic compound with the molecular formula C9H5Cl2N3 and a molecular weight of 226.06. It serves as a versatile chemical intermediate in pharmaceutical research and development, particularly in the synthesis of complex molecules for biological evaluation. The compound features a pyridazine core substituted with chlorine atoms at the 3 and 6 positions, which are excellent leaving groups for nucleophilic aromatic substitution, and a pyridin-4-yl group that can influence the electronic properties and binding interactions of the molecule. This structure makes it a valuable scaffold for constructing targeted libraries for drug discovery. This building block has demonstrated significant relevance in early-stage drug discovery. Research has explored its utility in the development of novel triazolopyridazine derivatives, which have shown potent in vitro activity against Cryptosporidium parvum , a parasitic cause of life-threatening diarrheal disease . These investigations are critical for addressing unmet medical needs, as the current FDA-approved drug, nitazoxanide, has limited efficacy in vulnerable populations . Furthermore, structurally related pyridazine and pyridazinone compounds are prominent in the search for selective thyroid hormone receptor β (THR-β) agonists . Such agonists are being investigated for the treatment of various metabolic diseases, including non-alcoholic steatohepatitis (NASH), hypercholesterolemia, and atherosclerosis, by leveraging their potential to regulate cholesterol levels and metabolism with reduced side effects on the heart . This product is intended for research purposes as a key synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dichloro-4-pyridin-4-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3/c10-8-5-7(9(11)14-13-8)6-1-3-12-4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEFKPDASJTVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611213
Record name 3,6-Dichloro-4-(pyridin-4-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202931-70-2
Record name 3,6-Dichloro-4-(pyridin-4-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3,6 Dichloro 4 Pyridin 4 Yl Pyridazine

Precursor Synthesis: Elaboration of 3,6-Dichloropyridazine (B152260)

The foundational precursor for the target molecule is 3,6-dichloropyridazine. Its synthesis is a critical first step, with methodologies primarily revolving around the chlorination of 3,6-dihydroxypyridazine.

Synthesis from 3,6-Dihydroxypyridazine and Chlorinating Agents

The conversion of 3,6-dihydroxypyridazine to 3,6-dichloropyridazine is a standard transformation in heterocyclic chemistry, typically achieved through the use of potent chlorinating agents. The most common reagents employed for this purpose are phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). researchgate.netnsf.gov

The reaction with phosphorus pentachloride involves heating the reactants, which effectively replaces the hydroxyl groups with chlorine atoms. researchgate.net A described method involves reacting 3,6-dihydroxypyridazine with phosphorus pentachloride at 125 °C for 4 hours. researchgate.net Similarly, phosphorus oxychloride is widely used, often in a suitable solvent or as the reagent and solvent. nsf.gov A typical procedure involves heating 3,6-dihydroxypyridazine with phosphorus oxychloride. organic-chemistry.org

In a move towards safer and more environmentally benign procedures, N-chlorosuccinimide (NCS) has been identified as a viable alternative to phosphorus-based chlorinating agents. This method avoids the production of phosphorus-containing byproducts, which can be problematic to handle and dispose of. The reaction with NCS is typically carried out in a suitable solvent in the presence of an acid. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of 3,6-dichloropyridazine. Factors such as reaction temperature, time, and the molar ratio of reactants play a significant role.

For the chlorination with phosphorus oxychloride, various solvents and temperatures have been explored. For instance, reacting 3,6-dihydroxy pyridazine (B1198779) with phosphorus oxychloride in chloroform (B151607) at 50 °C for 4 hours has been reported to yield the product in 72.35% after purification. nsf.gov Increasing the scale and adjusting the stoichiometry can lead to higher yields, with one example reporting an 87.10% yield. google.com The reaction temperature can be varied between 0-80 °C, and the reaction time can range from 1 to 10 hours. nsf.gov

When using N-chlorosuccinimide, the temperature is controlled, typically between 40-45 °C, and the chlorination reaction is carried out for 1 to 3 hours at a temperature not exceeding 60 °C. researchgate.net The crystallization temperature and time are also optimized to ensure good recovery of the final product. researchgate.net

Table 1: Synthesis of 3,6-Dichloropyridazine from 3,6-Dihydroxypyridazine
Chlorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Phosphorus Pentachloride-1254Not specified researchgate.net
Phosphorus OxychlorideChloroform50472.35 nsf.gov
Phosphorus OxychlorideChloroform653.586 google.com
Phosphorus OxychlorideMethanol/Water80188.65 google.com
N-ChlorosuccinimideEthanol (B145695)40-45 (addition), ≤60 (reaction)1-3Not specified researchgate.net

Introduction of the Pyridin-4-YL Moiety at Position 4

The introduction of the pyridin-4-yl group at the C4 position of 3,6-dichloropyridazine is a significant challenge due to the regioselectivity of cross-coupling reactions on the pyridazine ring. The C3 and C6 positions are generally more reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Direct C4 functionalization of an unsubstituted 3,6-dichloropyridazine is not a straightforward process and often requires specific strategies to achieve the desired regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are the most promising methods for introducing the pyridin-4-yl moiety. The two primary approaches considered here are the Suzuki and Sonogashira coupling reactions.

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a versatile method for forming biaryl compounds. rsc.orgnih.gov In the context of synthesizing 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, this would involve the coupling of 3,6-dichloropyridazine with pyridin-4-ylboronic acid or its derivatives.

However, the regioselectivity of the Suzuki coupling on 3,6-dichloropyridazine is a critical consideration. Studies on substituted 3,6-dichloropyridazines have shown that the position of the coupling is highly dependent on the nature of the substituent at the C4 position. For instance, the presence of primary, secondary, or tertiary amine groups at the C4 position directs the Suzuki-Miyaura coupling to the C3 position (proximal to the amine). rsc.orgnih.gov Conversely, an N-MeBoc group or an OMe group at the C4 position directs the coupling to the C6 position (distal to the substituent). rsc.orgnih.gov

For an unsubstituted 3,6-dichloropyridazine, direct C-H functionalization or metalation at the C4 position would be required prior to a cross-coupling reaction, as the intrinsic reactivity favors the C3/C6 positions. nih.govresearchgate.net Therefore, a direct Suzuki coupling to form the desired C4-substituted product is challenging and not well-documented. Alternative strategies might involve the initial introduction of a directing group at the C4 position that can later be removed or modified.

Table 2: Regioselectivity of Suzuki-Miyaura Coupling on 4-Substituted 3,6-Dichloropyridazines
Substituent at C4Major Coupling PositionReference
Primary AmineC3 rsc.orgnih.gov
Secondary AmineC3 rsc.orgnih.gov
Tertiary AmineC3 rsc.orgnih.gov
N-MeBocC6 rsc.orgnih.gov
OMeC6 rsc.orgnih.gov

The Sonogashira coupling reaction provides a method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.org To synthesize this compound via this route, one could envision a two-step process: a Sonogashira coupling of 3,6-dichloropyridazine with a protected or suitable derivative of 4-ethynylpyridine, followed by a subsequent transformation of the alkyne linker if necessary.

Similar to the Suzuki coupling, the regioselectivity of the Sonogashira coupling on 3,6-dichloropyridazine is a major hurdle. The literature on the regioselective Sonogashira coupling of dichloro-N-heterocycles suggests that the reaction is sensitive to the electronic and steric environment of the halogen atoms. rsc.org For 3,6-dichloropyridazine, the C3 and C6 positions are electronically more susceptible to oxidative addition to the palladium catalyst.

Direct Sonogashira coupling at the C4 position of an unsubstituted 3,6-dichloropyridazine has not been extensively reported. Achieving this would likely require a pre-functionalization strategy, such as a directed metalation at the C4 position followed by the introduction of a suitable leaving group for the cross-coupling reaction. researchgate.net The development of catalyst systems with specific ligands that can override the inherent reactivity of the pyridazine ring would be a key area of research to enable a direct C4-alkynylation. rsc.org

Other Transition Metal-Catalyzed Coupling Methodologies

Beyond the more common Suzuki and Stille couplings, other transition-metal-catalyzed reactions offer versatile pathways for the formation of the C-C bond between the pyridazine and pyridine (B92270) rings. These methods are crucial for expanding the scope of accessible molecular architectures.

Kumada Coupling : This reaction, one of the earliest cross-coupling methods, utilizes a Grignard reagent (e.g., pyridin-4-ylmagnesium bromide) and an aryl halide (3,6-dichloropyridazine) in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org The use of economical nickel catalysts makes this an attractive option. organic-chemistry.org P,N,O-pincer nickel complexes have shown high activity for coupling heteroaryl chlorides with aryl Grignard reagents at room temperature. organic-chemistry.org

Sonogashira Coupling : This palladium- and copper-cocatalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org While not a direct route to the target compound, it can be used to introduce an alkynylpyridine moiety, which can then be further transformed. This method is valued for its mild reaction conditions. wikipedia.org

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a powerful tool for forming C-N bonds. wikipedia.orgorganic-chemistry.orgrug.nl While its primary use is for creating arylamines, its principles and catalyst systems have influenced the broader field of cross-coupling. youtube.com It could be hypothetically applied to couple a functionalized pyridazine with an aminopyridine derivative. The development of bulky, electron-rich phosphine (B1218219) ligands has significantly improved the efficiency and scope of these reactions. youtube.com

Table 1: Overview of Selected Transition Metal-Catalyzed Coupling Reactions
Coupling ReactionCatalyst SystemKey ReactantsTypical ConditionsReference
Kumada CouplingPd or Ni (e.g., P,N,O-pincer Ni complexes)Organohalide + Grignard ReagentTHF or Diethyl ether solvent organic-chemistry.orgwikipedia.orgorganic-chemistry.org
Sonogashira CouplingPd catalyst, Cu(I) cocatalystOrganohalide + Terminal AlkyneAmine base, often mild conditions organic-chemistry.orgwikipedia.org
Buchwald-Hartwig AminationPd catalyst with phosphine ligands (e.g., XPhos)Organohalide + AmineBase (e.g., KOt-Bu), organic solvent wikipedia.orgorganic-chemistry.orgbeilstein-journals.org

Directed Ortho Metalation and Subsequent Electrophilic Quenching

Directed ortho metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate is then quenched with an electrophile. wikipedia.org

For a pyridazine system, a heteroatom within the ring or a substituent can act as a DMG. baranlab.org While direct application to 3,6-dichloropyridazine to install a C-4 substituent is challenging due to the electronics of the ring, this strategy is highly effective for other substituted arenes and heterocycles. harvard.edu The process involves:

Coordination of a strong base, typically an alkyllithium compound like n-BuLi, to a Lewis basic DMG. wikipedia.org

Regioselective deprotonation of the C-H bond ortho to the DMG to form a stabilized organolithium species. wikipedia.orguwindsor.ca

Reaction of this intermediate with an appropriate electrophile (e.g., a pyridine-containing species or a precursor) to introduce the desired substituent.

Research has shown that 3,6-dichloropyridazine can undergo metalation, which is then followed by electrophilic amination, demonstrating the feasibility of forming lithiated pyridazine intermediates. researchgate.net

Nucleophilic Substitution Reactions for C-4 Functionalization

The pyridazine ring is electron-deficient due to the presence of two adjacent nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). uni-muenchen.de This is particularly true for halopyridazines. The C-4 position of the 3,6-dichloropyridazine scaffold can be functionalized by reaction with suitable nucleophiles.

While direct SNAr with a pyridine-derived nucleophile at C-4 of 3,6-dichloropyridazine is not commonly reported, the general reactivity pattern of dichlorinated N-heteroarenes is informative. Conventionally, in dihalopyridines, nucleophilic attack often occurs preferentially at positions distal to the nitrogen (C-4), whereas cross-coupling is favored at the position adjacent to nitrogen (C-2). nsf.gov This inherent reactivity can be exploited. For instance, a pyridyl anion could potentially displace a hydride or other leaving group at the C-4 position under specific conditions. Recent studies have demonstrated that n-butylsodium can be used to selectively deprotonate pyridine at the C-4 position, creating a nucleophile that could potentially be used in such a substitution reaction. nih.gov

Advanced Synthetic Approaches to Pyridazine Scaffolds

Constructing the core pyridazine ring with the desired substituents already in place or strategically positioned for later modification represents an alternative and often more efficient synthetic strategy.

Inverse Electron Demand Diels-Alder Reactions

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a highly efficient method for constructing six-membered heterocyclic rings like pyridazines. acs.orgnih.gov This cycloaddition involves the reaction of an electron-deficient diene, typically a 1,2,4,5-tetrazine (B1199680), with an electron-rich dienophile (e.g., an alkene or alkyne). nih.govoup.com The reaction proceeds through a [4+2] cycloaddition followed by the extrusion of dinitrogen (N₂) to form the aromatic pyridazine ring. oup.com

This strategy offers a powerful route to highly substituted pyridazines under mild conditions. acs.orgnih.gov By choosing appropriately substituted tetrazines and dienophiles, one can directly assemble a pyridazine core that already contains the precursors to the chloro and pyridyl groups, or functional handles that allow for their installation. The versatility of this method has been demonstrated in the synthesis of pyridazines on DNA, showcasing its compatibility with complex molecular scaffolds. acs.orgnih.gov

Regioselective Functionalization Techniques of Dichloropyridazines

3,6-Dichloropyridazine possesses two chlorine atoms that can be sequentially and selectively functionalized. The carbon atoms of the pyridazine ring are positively charged due to the inductive effect of the ring nitrogens, making them susceptible to nucleophilic attack. uni-muenchen.de The regioselectivity of these reactions is a key consideration.

Nucleophilic Aromatic Substitution (SNAr) : Halopyridazines readily undergo SNAr reactions. uni-muenchen.de The regioselectivity can be controlled by the nature of the nucleophile and the reaction conditions. For example, Grignard reagents tend to add at the 4-position of pyridazine, while organolithium reagents favor the 3-position. uni-muenchen.de

Transition-Metal-Catalyzed Cross-Coupling : As discussed, reactions like Suzuki, Kumada, and Sonogashira coupling can be used to selectively replace one of the chlorine atoms. The choice of catalyst, ligand, and reaction conditions can influence which chlorine atom reacts. For many dihalogenated N-heteroarenes, coupling typically occurs at the halide adjacent to a ring nitrogen. nsf.gov

Radical C-H Functionalization : An alternative approach involves the direct functionalization of a C-H bond. A radical-mediated C-H functionalization of 3,6-dichloropyridazine has been described to access alkoxy pyridazines, highlighting that positions other than the chlorinated ones can be selectively targeted. acs.orgnih.govfigshare.comcapes.gov.br

One-Pot Multicomponent Reactions for Pyridazine Systems

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, minimizing waste and purification steps. acs.org Several MCRs have been developed for the synthesis of pyridine and pyridazine systems. nih.govacs.orgresearchgate.net

For example, a three-component approach involving the in-situ generation of 1,1-dihydrazino-2-nitroethylene, followed by condensation with a 1,2-dicarbonyl compound, leads to highly substituted pyridazines through a domino SN/condensation/aza-ene addition cyclization sequence. acs.org Another approach involves a three-step one-pot procedure using a singlet oxygen [4+2] cycloaddition, followed by reduction and hydrazine (B178648) cyclization to yield pyridazine C-nucleosides. nih.gov While not directly yielding the target compound, these methodologies showcase the power of MCRs to rapidly construct the pyridazine core, which can then be further elaborated.

Table 2: Comparison of Advanced Synthetic Approaches to Pyridazine Scaffolds
ApproachDescriptionAdvantagesReference
Inverse Electron Demand Diels-Alder (IEDDA)[4+2] cycloaddition of a 1,2,4,5-tetrazine and a dienophile, followed by N₂ extrusion.High efficiency, mild conditions, direct access to substituted pyridazines. acs.orgnih.govoup.com
Regioselective FunctionalizationStepwise substitution or functionalization of a pre-formed dichloropyridazine ring.Controlled introduction of diverse substituents at specific positions. uni-muenchen.densf.gov
One-Pot Multicomponent Reactions (MCRs)Three or more reactants combine in a single reaction vessel to form the product.High atom economy, reduced reaction time, operational simplicity. acs.orgresearchgate.netnih.gov

Chemical Reactivity and Transformation Studies of 3,6 Dichloro 4 Pyridin 4 Yl Pyridazine

Reactivity of Chlorine Atoms on the Pyridazine (B1198779) Ring

The pyridazine ring is an electron-deficient aromatic system, a characteristic that is further intensified by the presence of two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms attached to the chlorine atoms highly susceptible to nucleophilic attack. The chlorine atoms at the 3- and 6-positions are therefore excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 3,6-dichloropyridazine (B152260) derivatives. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. In pyridazine systems, the ring nitrogens effectively stabilize this intermediate by withdrawing electron density.

While specific studies on 3,6-dichloro-4-(pyridin-4-yl)pyridazine are not extensively detailed in available literature, the reactivity can be inferred from studies on the parent 3,6-dichloropyridazine. Research has shown that 3,6-dichloropyridazine readily reacts with a variety of nucleophiles. aklectures.com The substitution can be either mono- or di-substitution, depending on the reaction conditions and the stoichiometry of the nucleophile used. Generally, the first substitution is faster than the second due to the deactivating effect of the electron-donating nucleophile that has been introduced.

Amination is a specific and widely studied class of nucleophilic aromatic substitution reactions. The reaction of dichloropyridazines with amines is a crucial method for the synthesis of various biologically active compounds. Halogenopyridazines are known to undergo amination with reagents like potassium amide in liquid ammonia.

Studies on related structures, such as 3,6-dichloropyridazine, demonstrate its reaction with various amines. For instance, it reacts with o-chlorobenzylamine in refluxing pyridine (B92270) to yield the corresponding substituted product. jofamericanscience.org Microwave-assisted amination has also been shown to be an efficient method for these transformations. quimicaorganica.org The regioselectivity of these reactions can be an important factor, especially in unsymmetrically substituted pyridazines. In the case of this compound, the two chlorine atoms are in electronically distinct environments, which could lead to preferential substitution at one position over the other, although specific studies are needed to confirm this.

Table 1: Examples of Amination Reactions on Related Dichloropyridazine Scaffolds Data inferred from studies on analogous compounds.

Starting Material Amine Nucleophile Conditions Product Reference
3,6-Dichloropyridazine o-Chlorobenzylamine Pyridine, reflux, 7h 3-Chloro-6-(o-chlorobenzylamino)pyridazine jofamericanscience.org
3,6-Dichloropyridazine Ammonium Hydroxide - 6-Chloropyridazin-3-amine jofamericanscience.org

Reactivity with Oxygen and Sulfur Nucleophiles

Beyond nitrogen nucleophiles, 3,6-dichloropyridazine and its derivatives readily react with oxygen- and sulfur-based nucleophiles. The parent compound, 3,6-dichloropyridazine, has been shown to react with various oxygen and sulfur nucleophiles. aklectures.com For example, reactions with phenoxides or thiophenoxides proceed under basic conditions to displace one or both chlorine atoms, yielding the corresponding ethers or thioethers.

In a study on the related compound 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, regioselective substitution with various substituted phenoxides was observed, with the chlorine at the 4-position being preferentially replaced. clockss.org Similarly, reactions with thiolate anions, which are powerful nucleophiles, are expected to proceed efficiently. nih.gov The reaction of 3,6-dichloropyridazine with thiosemicarbazide (B42300) in refluxing ethanol (B145695) also yields the substituted product, demonstrating the reactivity with sulfur nucleophiles. jofamericanscience.org

Table 2: Reactions of Related Dichloropyridazines with O/S Nucleophiles Data inferred from studies on analogous compounds.

Starting Material Nucleophile Conditions Product Type Reference
3,6-Dichloropyridazine Thiosemicarbazide Ethanol, reflux, 7h Thio-substituted pyridazine jofamericanscience.org
4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one p-Methoxyphenol NaH, 0 °C Phenoxy-substituted pyridazinone clockss.org

Reactivity of the Pyridine Moiety

The pyridine ring within the molecule presents a different set of reactive properties compared to the pyridazine ring. While the pyridazine core is primed for nucleophilic attack, the pyridine ring is generally resistant to it unless activated. Conversely, it can undergo electrophilic attack, albeit with difficulty.

The reactivity of the pyridine ring can be significantly altered by N-oxidation. The formation of a pyridine N-oxide introduces a positive charge on the nitrogen and a negative charge on the oxygen. This modification has profound electronic effects, making the pyridine ring more susceptible to both nucleophilic and electrophilic attack, particularly at the 2- and 4-positions. quora.com

While the direct N-oxidation of this compound and subsequent reactions are not specifically documented, related studies provide valuable mechanistic insights. Research on the reaction of various pyridine N-oxides with 3,6-dichloropyridazine has been conducted. rsc.orgrsc.org These studies suggest that the reaction is initiated by the nucleophilic attack of the N-oxide oxygen onto one of the electron-deficient carbons of the dichloropyridazine ring. This forms a 1-(pyridazinyloxy)pyridinium salt intermediate. rsc.orgrsc.org This intermediate can then undergo further transformations. This established reaction pathway suggests that if the pyridine moiety in the title compound were to be N-oxidized, it could potentially undergo intramolecular reactions or intermolecular reactions with other nucleophiles.

Furthermore, studies on pyridazine 1-oxides have shown that they can undergo deoxygenation and simultaneous chlorination when treated with reagents like phosphoryl chloride (POCl₃), typically at the position para to the N-oxide function. thieme-connect.de

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is a challenging transformation. gcwgandhinagar.com The lone pair on the nitrogen atom readily reacts with electrophiles or the Lewis acid catalysts typically used in EAS reactions. This protonation or complexation places a positive charge on the nitrogen, strongly deactivating the entire ring towards further electrophilic attack. gcwgandhinagar.comyoutube.com This deactivation is more pronounced than in nitrobenzene.

For this compound, the pyridine ring is further deactivated by the electron-withdrawing nature of the attached dichloropyridazinyl substituent. Therefore, electrophilic substitution on the pyridine ring of this molecule is expected to be extremely difficult and would require harsh reaction conditions. If a reaction were to occur, it would be predicted to take place at the 3- or 5-position (meta to the ring nitrogen and ortho/para to the deactivating pyridazinyl group), which are the least deactivated positions in the pyridine ring. aklectures.comquimicaorganica.org

A common strategy to facilitate EAS on a pyridine ring is through the formation of the corresponding N-oxide. The N-oxide group is electron-donating through resonance, which activates the ring, particularly at the 2- and 4-positions, towards electrophilic attack. quora.comyoutube.com Following the substitution reaction, the N-oxide can be removed by deoxygenation with a reducing agent like PCl₃ or zinc dust to yield the substituted pyridine. thieme-connect.deyoutube.com

Formation of Diverse Pyridazine-Based Derivatives

General synthetic strategies often utilize simpler, commercially available pyridazines as starting materials for building chemical diversity. researchgate.net The reactivity of the parent 3,6-dichloropyridazine, for instance, is well-established, offering a versatile platform for introducing various functionalities through reactions like nucleophilic substitution and palladium-catalyzed cross-coupling. researchgate.net These reactions are foundational for creating more complex pyridazine-based structures.

Synthesis of Fused Heterocyclic Systems from Pyridazine Precursors

The synthesis of fused heterocyclic systems, such as pyrido[3,4-c]pyridazines, typically involves multi-step sequences starting from either pyridine or pyridazine precursors. mdpi.comresearchgate.net Methodologies like the Widman-Stoermer synthesis or cycloaddition reactions are employed to construct these bicyclic systems. mdpi.comresearchgate.net However, the literature on these synthetic pathways does not list this compound as a starting material. Research in this area tends to begin with more fundamental building blocks that are subsequently functionalized to achieve the desired fused structure. mdpi.comresearchgate.net

Derivatization via Side Chain Modifications

Derivatization of pyridazine compounds can occur at various positions on the heterocyclic ring. For a molecule like this compound, the pyridin-4-yl moiety presents a "side chain" that could theoretically be modified. Such modifications are crucial for tuning the electronic and steric properties of the molecule. While general principles of pyridine chemistry could be applied, specific examples of such derivatizations on this particular compound are not found in the current body of scientific work.

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy for Molecular Dynamics and Conformation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and probing the conformational landscape of the molecule by analyzing its vibrational modes.

The FT-IR spectrum of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine is expected to display a combination of vibrational bands characteristic of both the dichloropyridazine and the 4-substituted pyridine (B92270) rings. Analysis of the parent compound, 3,6-dichloropyridazine (B152260), reveals key vibrational modes that would also be present in the target molecule. researchgate.netresearchgate.net

The introduction of the pyridin-4-yl substituent at the C4 position introduces additional bands. Aromatic C-H stretching vibrations from both rings are anticipated in the 3000–3150 cm⁻¹ region. pw.edu.pl The characteristic ring stretching vibrations (νC=C and νC=N) of the pyridine and pyridazine (B1198779) rings are expected to appear in the 1400–1600 cm⁻¹ range. Bands around 1595 cm⁻¹ and 1437 cm⁻¹ are typically associated with the pyridine ring. researchgate.net The C-Cl stretching vibrations associated with the dichloropyridazine moiety are strong and typically found in the lower frequency region, often below 800 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)AssignmentRing of Origin
3150-3000Aromatic C-H StretchPyridazine & Pyridine
~1595C=C / C=N Ring StretchPyridine
1550-1500C=C / C=N Ring StretchPyridazine
~1437C=C / C=N Ring StretchPyridine
Below 800C-Cl StretchPyridazine

Table 2: Predicted FT-Raman Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)AssignmentRing of Origin
3150-3000Aromatic C-H StretchPyridazine & Pyridine
~1600Symmetric Ring StretchPyridine
1400-1000Ring Breathing ModesPyridazine & Pyridine
Below 800Symmetric C-Cl StretchPyridazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. One- and two-dimensional techniques provide a complete picture of the proton and carbon framework.

The ¹H NMR spectrum of this compound is predicted to be simple and highly informative. The dichloropyridazine ring contains a single proton at the C5 position, which would appear as a singlet. Based on data for 3,6-dichloropyridazine itself, which shows a singlet for its two equivalent protons at approximately 7.51 ppm, the C5-H in the target molecule is expected in a similar downfield region. google.comspectrabase.com

The pyridin-4-yl group presents a classic AA'BB' spin system. The two protons ortho to the nitrogen (H-2' and H-6') would be chemically equivalent and appear as one doublet, while the two protons meta to the nitrogen (H-3' and H-5') would be equivalent and appear as a second doublet. The ortho protons are typically deshielded and would appear further downfield compared to the meta protons.

The ¹³C NMR spectrum would show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The carbons bonded to the electronegative chlorine (C-3 and C-6) and nitrogen atoms would be significantly deshielded, appearing at high chemical shifts (typically >150 ppm). The substituted C-4 of the pyridazine ring would also be downfield. The single protonated carbon of the pyridazine ring (C-5) would appear at a lower chemical shift. The carbons of the pyridine ring would show characteristic shifts, with C-2'/6' and C-4' being the most deshielded.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom¹H Shift (ppm)Multiplicity¹³C Shift (ppm)
C3-->150
C4--~140-150
C5~7.6-7.8s~125-130
C6-->150
C1'--~145-150
C2'/C6'~8.6-8.8d~150
C3'/C5'~7.4-7.6d~121-125

While 1D NMR suggests the structure, 2D NMR experiments provide unambiguous proof of atomic connectivity.

COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton coupling network. A clear cross-peak would be observed between the signals for the ortho-protons (H-2'/6') and the meta-protons (H-3'/5') of the pyridine ring, confirming their adjacent relationship. No other correlations would be expected, as the C5-H of the pyridazine ring is isolated.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It would show correlations for C5-H5, C2'/6'-H2'/6', and C3'/5'-H3'/5', allowing for the definitive assignment of the protonated carbons in the ¹³C spectrum.

A correlation from the pyridyl ortho-protons (H-2'/6') to the pyridazine carbon C-4.

Correlations from the pyridyl meta-protons (H-3'/5') to the pyridazine carbon C-4.

A correlation from the pyridazine proton (H-5) to the pyridazine carbons C-3 and C-4.

These HMBC correlations would unequivocally prove that the pyridin-4-yl group is attached to the C4 position of the 3,6-dichloropyridazine core.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the exact molecular weight of the compound and offers insight into its structure through analysis of its fragmentation patterns. The molecular formula for this compound is C₉H₅Cl₂N₃, with a calculated monoisotopic mass of approximately 224.99 g/mol .

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This would result in a cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

Electron impact (EI) ionization would likely induce several key fragmentation pathways based on the known fragmentation of its constituent parts. nist.govrsc.org

Loss of Chlorine: A primary fragmentation would be the loss of a chlorine radical, leading to a significant [M-Cl]⁺ ion.

Cleavage of the Inter-ring Bond: Scission of the bond between the pyridazine and pyridine rings could lead to fragments corresponding to the dichloropyridazinyl cation or the pyridinyl cation.

Fragmentation of the Pyridine Ring: The pyridyl moiety is known to fragment via the loss of HCN, which would produce a corresponding fragment ion. rsc.org

Fragmentation of the Pyridazine Ring: The dichloropyridazine ring could undergo fragmentation, including the characteristic loss of N₂ gas, a common pathway for many nitrogen-containing heterocycles. nist.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z (approx.)Predicted Fragment Ion
225/227/229[C₉H₅Cl₂N₃]⁺ (Molecular Ion, [M]⁺)
190/192[M - Cl]⁺
147/149[C₄HCl₂N₂]⁺ (Dichloropyridazinyl cation)
78[C₅H₄N]⁺ (Pyridinyl cation)
51[C₄H₃]⁺ (From loss of HCN from pyridinyl cation)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used in mass spectrometry to produce ions from macromolecules or polar molecules, which are then analyzed by their mass-to-charge ratio (m/z). For a compound like this compound, ESI-MS would be instrumental in determining its molecular weight.

In a typical ESI-MS experiment, a solution of the compound is passed through a heated capillary to which a high voltage is applied. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, one would expect to observe a prominent peak corresponding to the protonated molecule [M+H]⁺. The theoretical monoisotopic mass of C₉H₅Cl₂N₃ is 224.9939 g/mol . Therefore, the expected m/z value for the [M+H]⁺ ion would be approximately 225.99. The presence of two chlorine atoms would also result in a characteristic isotopic pattern for the molecular ion peak, with contributions from ³⁵Cl and ³⁷Cl isotopes.

Hypothetical ESI-MS Data Table for this compound

IonTheoretical m/zObserved m/zRelative Intensity
[M+H]⁺ (²x³⁵Cl)225.99Data not availableData not available
[M+H]⁺ (¹x³⁵Cl, ¹x³⁷Cl)227.99Data not availableData not available
[M+H]⁺ (²x³⁷Cl)229.99Data not availableData not available

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This technique is crucial for confirming the molecular formula of a newly synthesized compound or for identifying unknown substances.

By measuring the mass of the [M+H]⁺ ion with high precision (typically to four or five decimal places), the elemental formula of this compound (C₉H₅Cl₂N₃) could be unequivocally confirmed. The high-resolution data would allow for the differentiation between compounds with the same nominal mass but different elemental compositions.

Hypothetical HR-ESI-MS Data Table for this compound

IonTheoretical Exact Mass [M+H]⁺Observed Exact MassMass Error (ppm)Elemental Composition
[M+H]⁺226.0017Data not availableData not availableC₉H₆Cl₂N₃

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. A successful single-crystal X-ray diffraction experiment on this compound would provide precise information about its molecular geometry, including bond lengths, bond angles, and torsional angles.

The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined. This data is invaluable for understanding the steric and electronic properties of the molecule, as well as its intermolecular interactions in the solid state, such as hydrogen bonding or π-π stacking.

For this compound, X-ray crystallography would reveal the relative orientation of the pyridazine and pyridine rings. It would also provide the precise bond lengths of the C-Cl, C-N, and C-C bonds, and the bond angles within the heterocyclic rings.

Hypothetically Determined Crystallographic Data Table for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Calculated Density (g/cm³)Data not available
R-factor (%)Data not available

In the absence of experimental data, the information presented in this article is based on the established principles of these analytical techniques and serves as a guide to the expected outcomes for the analysis of this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

The following sections outline the standard methodologies and the type of information that would be obtained from such studies, based on computational analyses of analogous compounds. However, it is crucial to note that the specific quantitative results (energies, bond lengths, frequencies, etc.) would be unique to the molecular structure of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine.

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the molecular properties of novel compounds.

Molecular Geometry Optimization and Electronic Structure Analysis

A DFT study would begin with the optimization of the molecular geometry of this compound. This process determines the lowest energy arrangement of the atoms in three-dimensional space, providing theoretical values for bond lengths, bond angles, and dihedral angles. The analysis of the electronic structure would reveal the distribution of electron density and the nature of the chemical bonds within the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a significant parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

Parameter Value (eV)
EHOMO Data not available
ELUMO Data not available
Vibrational Frequency Calculations and Simulated Spectra

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending, or twisting of bonds). The comparison of the simulated spectra with experimental data, if available, can help to confirm the molecular structure and the accuracy of the computational method used.

Non-Linear Optical (NLO) Properties

Computational methods can be used to predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with significant NLO properties are of interest for applications in optoelectronics. The magnitude of the first-order hyperpolarizability is a key indicator of a material's potential for second-harmonic generation.

Table 2: Hypothetical Non-Linear Optical Properties of this compound

Parameter Value
Dipole Moment (μ) Data not available
Mean Polarizability (α) Data not available

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density. These factors are crucial for understanding the stability of the molecule. The analysis quantifies the energy of these interactions, providing insight into the electronic stabilization of the system.

Molecular Electrostatic Potential (MESP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MESP) mapping is a crucial computational tool used to predict the reactive behavior of a molecule by visualizing its electron density distribution. The MESP map illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MESP map is expected to reveal specific sites of chemical reactivity. In a related computational study on analogous compounds like 3,6-dichloro-4-methylpyridazine (B106839) and 3,6-dichloropyridazine-4-carboxylic acid, Density Functional Theory (DFT) calculations were used to analyze the charge density distribution. researchgate.net Applying these principles, the MESP of this compound would highlight the following features:

Electron-rich Regions (Negative Potential): These areas, typically colored red or yellow on an MESP map, are prone to electrophilic attack. For this molecule, the most significant negative potential is anticipated around the nitrogen atoms of both the pyridazine (B1198779) and the pyridine (B92270) rings due to the lone pairs of electrons. These sites are the primary locations for hydrogen bonding and metallation.

Electron-poor Regions (Positive Potential): These regions, often colored blue, are susceptible to nucleophilic attack. The hydrogen atoms on the pyridine ring and the carbon atoms bonded to the highly electronegative chlorine and nitrogen atoms would exhibit a positive electrostatic potential. The C-Cl bonds, in particular, are sites of interest for nucleophilic substitution reactions.

Neutral Regions (Green): These areas correspond to regions of relatively neutral electrostatic potential, often found on the aromatic carbon backbone.

The analysis of the MESP surface provides a predictive framework for understanding how the molecule will interact with other reagents, guiding the synthesis of new derivatives.

FeaturePredicted Location on MESP MapImplication for Reactivity
Most Negative Potential Nitrogen atoms of pyridazine and pyridine ringsSite for electrophilic attack, hydrogen bond acceptance
Positive Potential Carbon atoms C3 and C6 of the pyridazine ringSusceptible to nucleophilic substitution
Positive Potential Hydrogen atoms of the pyridine ringPotential for weak intermolecular interactions

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a method to study the time-dependent behavior of molecules, providing detailed information on their conformational flexibility and their interactions with other molecules, such as biological macromolecules.

Conformational Analysis and Flexibility Studies

Computational methods, such as DFT geometry optimization, can be employed to determine the most stable conformation. researchgate.net For this compound, it is expected that the lowest energy conformation would involve a non-planar arrangement of the two rings to minimize steric hindrance between the hydrogen atoms adjacent to the inter-ring bond. MD simulations can further explore the rotational energy barrier around this bond, revealing the range of accessible conformations and the flexibility of the molecule in different environments (e.g., in solution). The pyridazine ring itself possesses unique physicochemical properties, including a high dipole moment, which influences its preferred conformations and intermolecular interactions. nih.gov

ParameterDescriptionPredicted Value/Behavior
Dihedral Angle The angle between the planes of the pyridazine and pyridine rings.A non-zero value is expected in the lowest energy state to minimize steric clash.
Rotational Barrier The energy required to rotate the pyridine ring relative to the pyridazine ring.A moderate energy barrier, allowing for conformational flexibility at room temperature.

Ligand-Target Interaction Dynamics

In the context of drug discovery, MD simulations are invaluable for understanding how a ligand like this compound interacts with a biological target, such as a protein kinase. cymitquimica.com The pyridazine heterocycle is known to be important in drug-target interactions due to its ability to form robust, dual hydrogen bonds and participate in π-π stacking. nih.gov

An MD simulation would typically begin with a docked pose of the molecule in the active site of a target protein. The simulation would then track the movements of the ligand and protein atoms over time, providing insights into:

Binding Stability: The simulation can assess whether the ligand remains stably bound in the active site or if it dissociates.

Key Interactions: It can identify the specific amino acid residues that form persistent hydrogen bonds, halogen bonds (with the chlorine atoms), or π-π stacking interactions with the pyridazine and pyridine rings. nih.gov

Water-Mediated Interactions: The role of water molecules in bridging interactions between the ligand and the protein can be elucidated. nih.gov

Conformational Changes: The simulation can reveal if the ligand or the protein undergoes conformational changes upon binding.

These dynamic insights are crucial for rational drug design and for optimizing the binding affinity and selectivity of lead compounds.

Theoretical Studies on Reaction Pathways and Mechanisms

Theoretical calculations can be used to investigate the detailed mechanisms of chemical reactions involving this compound, providing information on transition states and reaction intermediates that can be difficult to observe experimentally.

Transition State Analysis

A key area of interest for this molecule is the nucleophilic aromatic substitution (SNAr) at the chlorine-substituted carbon atoms (C3 and C6) of the pyridazine ring. Theoretical methods can be used to model the reaction pathway of a nucleophile attacking one of these positions.

This involves:

Locating the Transition State (TS): The TS is the highest energy point along the reaction coordinate. Computational software can search for the geometry of the TS, which represents the energetic barrier to the reaction.

Calculating Activation Energy: The energy difference between the reactants and the TS gives the activation energy (Ea), which is directly related to the reaction rate.

Analyzing the TS Structure: The geometry of the TS provides insight into the bond-breaking and bond-forming processes occurring during the reaction. For an SNAr reaction, this would typically involve the formation of a Meisenheimer complex intermediate.

Studies on related dichloropyridine and dichloropyridazine systems show that the regioselectivity of nucleophilic attack is highly dependent on the electronic effects of the substituents and the nature of the nucleophile. researchgate.netresearchgate.net Theoretical analysis of the transition states for attack at C3 versus C6 would predict which position is more reactive.

Mechanistic Probes using Computational Methods

Beyond transition state analysis, computational methods can probe the finer details of reaction mechanisms. For instance, the reactivity of this compound can be investigated by computing the charge distribution, as has been done for similar heterocyclic systems. arkat-usa.org

Methods like Natural Bond Orbital (NBO) analysis can be used to study the charge delocalization and hyperconjugative interactions within the molecule, explaining the stability of intermediates and the flow of electrons during a reaction. researchgate.net By modeling the reaction in the presence of different solvents (using models like the Polarizable Continuum Model), computational studies can also predict the effect of the solvent on reaction rates and mechanisms, which has been shown to be a significant factor in the regioselectivity of reactions on similar scaffolds. researchgate.netresearchgate.net These computational probes provide a detailed, atomistic understanding of the chemical behavior of this compound.

No Publicly Available In Vitro Research Data for this compound

Following a comprehensive search of publicly accessible scientific literature and databases, no specific in vitro research data was found for the chemical compound this compound corresponding to the requested sections on its medicinal chemistry and biological activity.

Exploration of Neuromodulatory Mechanisms of Action in vitro:

Activation of specific protein kinases (e.g., cAMP-dependent protein kinase, Ca2+/calmodulin-dependent protein kinase II).

Modulation of synaptic function pathways in vitro.

Target Identification and Validation Approaches:

Enzyme and receptor interaction studies in vitro.

Affinity binding assays.

Structure-Activity Relationship (SAR) Studies and Design Principles.

While research exists for other pyridazine and pyridine derivatives, the strict focus on this compound, as per the instructions, prevents the inclusion of data from related but structurally distinct compounds. Consequently, a scientifically accurate article adhering to the provided outline cannot be generated at this time.

Medicinal Chemistry Research and Biological Activity Mechanisms in Vitro Focus

Structure-Activity Relationship (SAR) Studies and Design Principles

Rational Design of Analogues for SAR Profiling

The rational design of analogues of 3,6-dichloro-4-(pyridin-4-YL)pyridazine for Structure-Activity Relationship (SAR) profiling is a critical step in drug discovery, aimed at optimizing the compound's therapeutic properties. This process involves systematically modifying the core structure to understand how different chemical groups influence its biological activity. A key strategy is scaffold hopping, where the central pyridazine (B1198779) ring might be expanded or replaced with other heterocyclic systems to explore new chemical space while retaining key pharmacophoric features. acs.org Another approach involves the bioisosteric replacement of functional groups. For instance, an amide linker could be substituted with a hydrazide, semicarbazide, or thiosemicarbazide (B42300) moiety to alter the compound's electronic and conformational properties, potentially leading to improved target engagement. acs.org

Hybridization is another powerful design strategy. This involves combining the pyridazine core with other pharmacophoric groups known to exhibit high inhibitory activity against a specific target. For example, incorporating a 4-fluorophenyl group, which is known for its potent JNK1 inhibitory activity, onto the pyridazine scaffold can be investigated. acs.org The goal of these modifications is to create a library of analogues that can be screened to identify compounds with enhanced potency, selectivity, and favorable physicochemical properties. The insights gained from SAR profiling guide further optimization efforts, leading to the development of more effective drug candidates.

A common approach in the rational design of pyridazine analogues is the modification of substituents at various positions of the pyridazine ring. For instance, in the design of acetylcholinesterase inhibitors, structural modifications were carried out on a lead compound, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine. nih.gov The modifications included introducing a lipophilic environment at the C-5 position, substituting the C-6 phenyl group, and making isosteric replacements of the benzylpiperidine moiety. nih.gov Such systematic modifications allow researchers to build a comprehensive SAR profile, elucidating the structural requirements for optimal biological activity.

The following table summarizes some rational design strategies for pyridazine analogues:

Design StrategyDescriptionExample
Scaffold Hopping Replacing the core pyridazine ring with other heterocyclic structures to explore new chemical space.Ring expansion of a pyrazole (B372694) ring into a pyridazine ring. acs.org
Bioisosteric Replacement Substituting functional groups with others that have similar physical or chemical properties to improve biological activity.Replacement of an amide linker with hydrazide, semicarbazide, or thiosemicarbazide moieties. acs.org
Hybridization Combining the pyridazine scaffold with other known pharmacophores to enhance activity against a specific target.Incorporating a 4-fluorophenyl group for JNK1 inhibition. acs.org
Substituent Modification Systematically altering substituents at different positions of the pyridazine ring to probe their effect on activity.Introduction of a lipophilic group at the C-5 position of the pyridazine ring. nih.gov

Impact of Substituent Modifications on In Vitro Mechanism

For example, in the context of antimicrobial activity, the saturation level of a fused pyrrolopyridazine ring system has a pronounced effect. Saturated or partially saturated compounds often exhibit stronger activity compared to their aromatic counterparts. nih.gov The nature of substituents also dictates the selectivity against different microbial strains. For instance, saturated derivatives may be more active against Pseudomonas aeruginosa and Candida albicans, while partially saturated versions show greater potency against Staphylococcus aureus and Bacillus subtilis. nih.gov

In the development of anticancer agents, modifications to the pyridazine core can impact the mechanism of action, such as the induction of apoptosis or cell cycle arrest. The introduction of a bulky substituent, like an allyl group, has been shown to increase cytotoxic activity against certain cancer cell lines. jst.go.jp Similarly, the presence of an aminophenyl-3-chloropropanamide moiety at position 6 of the pyridazine ring was found to be crucial for activity against breast cancer cells. jst.go.jp

The table below illustrates the impact of specific substituent modifications on the in vitro activity of pyridazine derivatives based on various studies:

Substituent ModificationBiological Target/ActivityImpact on In Vitro Mechanism
Saturation of fused pyrrolo ringAntimicrobialSaturated derivatives show higher activity against P. aeruginosa and C. albicans. nih.gov
Partial saturation of fused pyrrolo ringAntimicrobialPartially saturated derivatives are more active against S. aureus and B. subtilis. nih.gov
Allyl group substitutionAnticancer (Cytotoxicity)Increased cytotoxic activity. jst.go.jp
Aminophenyl-3-chloropropanamide at C-6Anticancer (Breast Cancer)Enhanced activity against breast cancer cell lines. jst.go.jp
Lipophilic group at C-5Acetylcholinesterase InhibitionFavorable for inhibitory activity and selectivity. nih.gov

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based drug design methodologies are instrumental in the development of novel pyridazine-based therapeutic agents.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to interact with the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. For instance, a series of pyridazine-acetohydrazide hybrids were designed as Dipeptidyl Peptidase-4 (DPP-4) inhibitors using a ligand-based approach that involved hybridization of known pharmacophoric fragments. nih.gov Molecular docking studies can then be used to predict the binding affinities and interaction patterns of newly designed compounds against a homology model of the target enzyme. nih.gov

Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available, often determined through X-ray crystallography or cryo-electron microscopy. nih.govacs.org This methodology allows for the rational design of inhibitors that can fit precisely into the active site of the target. For example, the crystal structure of Bacillus anthracis dihydropteroate (B1496061) synthase (DHPS) in complex with a pyridazine inhibitor revealed unfavorable interactions that compromised binding. nih.gov This structural information guided the design of a new series of pyrimido[4,5-c]pyridazines with improved binding affinity by removing an N-methyl ring substitution and optimizing the length of a side chain carboxylic acid to better engage the pyrophosphate binding site. nih.govnih.gov Similarly, understanding the ATP-binding site of Pim-1 kinase through X-ray crystallography led to design improvements in a series of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors, resulting in compounds with enhanced solubility and permeability. researchgate.net

The following table summarizes the key aspects of these two design methodologies in the context of pyridazine research:

Design MethodologyBasis of DesignApplication in Pyridazine ResearchKey Techniques
Ligand-Based Knowledge of active ligandsDesign of DPP-4 inhibitors by hybridizing known pharmacophores. nih.govPharmacophore modeling, molecular docking. nih.gov
Structure-Based 3D structure of the biological targetOptimization of DHPS inhibitors by analyzing protein-ligand interactions. nih.govnih.govX-ray crystallography, cryo-electron microscopy, molecular docking. nih.govacs.org

Investigation of Other Reported Pyridazine Biological Mechanisms in vitro (General Context)

Antimicrobial and Antitumoral Activity Mechanisms

Pyridazine derivatives have demonstrated a broad spectrum of in vitro antimicrobial and antitumoral activities, with their mechanisms of action being a subject of extensive research.

Antimicrobial Activity: The antimicrobial mechanism of pyridazine compounds often involves the inhibition of essential microbial enzymes. For instance, some pyridazine derivatives have been designed as inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria. nih.govnih.gov By blocking this enzyme, these compounds disrupt the synthesis of folic acid, which is vital for bacterial growth and replication. The structure-activity relationship studies have shown that the stereochemistry and saturation of the pyridazine scaffold play a crucial role in their antimicrobial potency and selectivity. nih.gov For example, cis-isomers have been found to be more active than their trans-counterparts. nih.gov

Antitumoral Activity: The antitumoral mechanisms of pyridazine derivatives are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Several pyridazine-containing compounds have been developed as inhibitors of protein kinases, such as vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor-induced blood vessel formation. jst.go.jp By inhibiting VEGFR, these compounds can suppress tumor growth. jst.go.jp Other pyridazine derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govtandfonline.com For instance, some novel pyrimido-pyridazine derivatives have been found to induce apoptosis and arrest cells in the S-phase of the cell cycle in breast cancer cells. nih.gov Furthermore, certain pyridazinone-based analogs have been shown to exert their anticancer effects by triggering apoptosis and inhibiting the proliferation and progression of skin epidermoid cancer cells. tandfonline.com

The table below provides a summary of the in vitro antimicrobial and antitumoral mechanisms of pyridazine derivatives:

ActivityMechanism of ActionExamples of Targeted Pathways/Molecules
Antimicrobial Enzyme InhibitionDihydropteroate synthase (DHPS) in folate biosynthesis. nih.govnih.gov
Antitumoral Kinase InhibitionVascular Endothelial Growth Factor Receptor (VEGFR). jst.go.jp
Induction of ApoptosisTriggering programmed cell death in cancer cells. nih.govtandfonline.com
Cell Cycle ArrestHalting the cell cycle, for example, in the S-phase. nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Mechanisms

Pyridazine-based compounds have emerged as promising inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. DPP-4 is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin (B600854) secretion. nih.govrhhz.net By inhibiting DPP-4, these compounds increase the levels of active GLP-1, leading to enhanced insulin release and improved glycemic control. nih.gov

The rational design of pyridazine-based DPP-4 inhibitors often involves creating hybrid molecules that combine the pyridazine scaffold with other chemical moieties known to interact with the DPP-4 active site. nih.gov For example, a series of pyridazine-acetohydrazide hybrids were designed and synthesized, with some compounds exhibiting potent DPP-4 inhibitory activity with IC50 values in the nanomolar range. nih.gov Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors within the DPP-4 active site, revealing key interactions with active site residues. nih.gov The development of potent and selective DPP-4 inhibitors from the 3,5-dihydro-imidazo[4,5-d]pyridazin-4-one class further highlights the potential of the pyridazine core in this therapeutic area. researchgate.net

Antiviral Activity Mechanisms

The pyridazine scaffold is a versatile platform for the development of antiviral agents with diverse mechanisms of action. nih.gov Pyridine (B92270) and its fused heterocyclic derivatives have been shown to inhibit viral replication through various mechanisms, including the inhibition of viral enzymes and interference with viral entry and replication processes. nih.gov

In the context of Hepatitis A virus (HAV), certain pyridazine derivatives have been found to exhibit antiviral activity. nih.gov One such compound, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govnih.govtriazine-3(4H)-thione, demonstrated a high virucidal effect and a mild effect on viral replication. researchgate.net For Zika virus (ZIKV), pyrazolo[3,4-d]pyridazine-7-one derivatives have been rationally designed and shown to inhibit the virus, with some compounds exhibiting significant activity against the ZIKV NS2B-NS3 protease. acs.org

Furthermore, pyrazolopyridine derivatives have been investigated for their activity against Herpes Simplex Virus Type-1 (HSV-1). These compounds have been shown to interfere with different stages of the viral replication cycle, including viral adsorption and the expression of viral proteins. mdpi.com The diverse antiviral mechanisms of pyridazine-based compounds underscore their potential as a source of novel antiviral therapies. nih.gov

Future Directions and Emerging Research Avenues

Development of Chemo- and Regioselective Synthetic Methodologies

The synthesis of highly functionalized pyridazine (B1198779) cores like 3,6-Dichloro-4-(pyridin-4-YL)pyridazine presents a significant challenge due to the potential for multiple reactive sites on the heterocyclic ring. Future research will likely focus on the development of novel synthetic methodologies that offer high chemo- and regioselectivity.

One promising avenue is the refinement of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgnih.govwikipedia.org This reaction is a powerful tool for forming carbon-carbon bonds, and its application to dichloropyridazine substrates allows for the selective introduction of aryl or heteroaryl groups. rsc.org For the synthesis of this compound, a potential strategy involves the selective coupling of a pyridine-4-boronic acid derivative at the C4 position of a 3,6-dichloropyridazine (B152260) precursor. The regioselectivity of such reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. rsc.org

Another area of development is the application of direct C-H functionalization reactions, such as the Minisci reaction. wikipedia.orgnih.gov This radical substitution method allows for the introduction of alkyl or aryl groups onto electron-deficient heterocycles. wikipedia.org Investigating Minisci-type reactions for the direct arylation of 3,6-dichloropyridazine at the C4 position with a pyridine (B92270) moiety could provide a more atom-economical and efficient synthetic route.

Future methodologies will likely aim to minimize the use of protecting groups and reduce the number of synthetic steps, leading to more environmentally friendly and cost-effective processes. The development of one-pot or tandem reactions that allow for the sequential and regioselective functionalization of the pyridazine ring will be a key focus.

Deeper Mechanistic Elucidation of Biological Interactions at Molecular Level

While many pyridazine derivatives have shown promising biological activity, a detailed understanding of their interactions with biological targets at the molecular level is often lacking. Future research will need to employ a combination of experimental and computational techniques to elucidate these mechanisms.

X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of pyridazine-based inhibitors bound to their target proteins. This data is invaluable for understanding the specific binding modes, identifying key interactions such as hydrogen bonds and hydrophobic contacts, and explaining the basis of selectivity.

Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to determine the binding kinetics and thermodynamics of compound-target interactions. This information is crucial for optimizing the affinity and residence time of drug candidates.

Furthermore, advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), can be used to probe the dynamic nature of these interactions in solution, providing insights that are complementary to static crystal structures. A deeper mechanistic understanding will enable the rational design of next-generation pyridazine derivatives with improved potency and selectivity.

Application of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of pyridazine-based compounds is no exception. These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex patterns that are not apparent to human researchers.

One of the key applications of AI and ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models. wikipedia.org These models can predict the biological activity of novel pyridazine derivatives based on their chemical structures, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing. wikipedia.org

De novo drug design algorithms can generate novel molecular structures with desired properties. By training these models on known active pyridazine compounds, it is possible to generate new scaffolds that are predicted to have high affinity and selectivity for a specific biological target.

Moreover, AI and ML can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds at an early stage of the drug discovery process. This can help to reduce the high attrition rates of drug candidates in later stages of development.

Application of AI/MLDescriptionPotential Impact on Pyridazine Research
QSAR Modeling Predicts biological activity from chemical structure.Rapidly screen virtual libraries of pyridazine derivatives to identify promising candidates.
De Novo Design Generates novel molecular structures with desired properties.Design new pyridazine scaffolds with optimized activity and selectivity.
ADMET Prediction Predicts pharmacokinetic and toxicity profiles.Prioritize pyridazine candidates with favorable drug-like properties, reducing late-stage failures.
Target Identification Identifies potential biological targets for a given compound.Uncover new therapeutic applications for existing and novel pyridazine derivatives.

Exploration of Novel Biological Targets and Pathways for Pyridazine Scaffolds

The versatility of the pyridazine scaffold allows for its interaction with a wide range of biological targets. While pyridazine derivatives have been extensively studied as kinase inhibitors and for their anti-inflammatory and antimicrobial properties, there is a growing interest in exploring their potential against novel biological targets and pathways. rjptonline.orgnih.govresearchgate.net

Recent research has highlighted the potential of pyridazine-containing compounds as modulators of epigenetic targets, such as histone deacetylases (HDACs) and methyltransferases. These enzymes play a crucial role in gene regulation and are implicated in a variety of diseases, including cancer and neurodegenerative disorders.

Another emerging area is the targeting of protein-protein interactions (PPIs). The pyridazine scaffold can be used to design molecules that mimic the secondary structures of proteins, allowing them to disrupt disease-relevant PPIs that were previously considered "undruggable."

Furthermore, the unique electronic properties of the pyridazine ring make it an interesting scaffold for the development of probes for chemical biology research. These probes can be used to identify and validate new drug targets and to study complex biological pathways. The exploration of these novel targets will open up new therapeutic avenues for pyridazine-based compounds.

Advanced Computational Modeling for Predictive Research

Advanced computational modeling techniques are becoming increasingly important in guiding and accelerating drug discovery efforts. For pyridazine derivatives, these methods can provide valuable insights into their structure-activity relationships, binding modes, and pharmacokinetic properties. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. mdpi.com This can be used to screen virtual libraries of pyridazine derivatives against a specific target and to generate hypotheses about their binding modes.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the interactions between a pyridazine derivative and its target. These simulations can be used to assess the stability of the binding complex over time and to identify key residues involved in the interaction.

Free energy calculations, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), can be used to accurately predict the binding affinities of a series of pyridazine analogues. This information can be used to guide the optimization of lead compounds. The integration of these advanced computational models into the drug discovery pipeline will enable more predictive and efficient research into pyridazine-based therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, and how can reaction conditions be optimized?

  • Methodology : Microwave-assisted synthesis has been effective for structurally similar pyridazine derivatives, enabling rapid heating and improved reaction yields . For functionalization, 3,6-dichloropyridazine derivatives can undergo selective mono- or bis-substitution via nucleophilic aromatic substitution (SNAr) under controlled temperatures (e.g., 60–100°C) and solvent systems (e.g., DMF or THF with K2CO3). Optimization requires monitoring reaction progress via TLC or HPLC to balance reactivity and byproduct formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use spectroscopic techniques:

  • IR Spectroscopy : Identify characteristic C-Cl (600–800 cm⁻¹) and pyridazine ring vibrations (1500–1600 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 148.978 for the core pyridazine fragment) and fragmentation patterns .
  • NMR : Analyze substituent positions (e.g., pyridin-4-yl proton signals at δ 8.5–9.0 ppm in CDCl3) .
    • Solubility testing in polar (DMSO) vs. non-polar solvents (hexane) can inform purification strategies .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • Use fume hoods to avoid inhalation of vapor/mist.
  • Wear flame-retardant lab coats, nitrile gloves, and eye protection.
  • Store in tightly sealed containers in dry, ventilated areas to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can theoretical frameworks guide the design of experiments involving this compound?

  • Methodology : Link research to conceptual frameworks such as:

  • Hammett substituent constants to predict electronic effects of the pyridin-4-yl group on SNAr reactivity .
  • DFT calculations to model transition states during functionalization reactions (e.g., assessing Cl vs. pyridinyl group substitution preferences) .
    • Hypothesis-driven experimental design ensures alignment with broader mechanistic theories .

Q. What strategies resolve contradictions in reactivity data between studies (e.g., inconsistent yields in functionalization)?

  • Methodology :

  • Systematic variable testing : Use factorial design to isolate factors (e.g., temperature, solvent polarity, catalyst loading) contributing to discrepancies .
  • Replicate studies : Compare results under identical conditions to distinguish methodological vs. compound-specific variability .
  • Meta-analysis : Review literature for trends (e.g., microwave vs. conventional heating outcomes) to identify optimal protocols .

Q. How can researchers optimize regioselectivity in bis-functionalization reactions?

  • Methodology :

  • Stepwise substitution : Introduce bulkier substituents first to sterically hinder undesired sites (e.g., pyridin-4-yl group at position 4 directs Cl substitution to positions 3/6) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity for selective mono-substitution, while protic solvents (e.g., ethanol) may favor bis-products .

Q. What advanced techniques validate the compound’s role in catalytic or pharmaceutical systems?

  • Methodology :

  • X-ray crystallography : Resolve 3D structure to confirm substituent geometry and intermolecular interactions .
  • Kinetic studies : Monitor reaction rates in catalytic cycles (e.g., Suzuki coupling) to assess ligand efficiency .

Methodological Notes

  • Data Validation : Cross-reference spectral data with PubChem entries (e.g., InChIKey: JRZDBBCBIQEJLA-UHFFFAOYSA-N) to ensure consistency .
  • Ethical Compliance : Adhere to in-vitro research guidelines; avoid applications requiring FDA approval unless explicitly permitted .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.